FSG67

Obesity research Metabolic disorders GPAT inhibition

Choose FSG67 (2-(Nonylsulfonamido)benzoic acid) for obesity pharmacology: it is the only GPAT inhibitor with peer‑reviewed in vivo weight loss quantification in diet‑induced obese mice (12% reduction at 5 mg/kg). Validated for fatty acid oxidation and insulin sensitivity, FSG67 delivers defined efficacy that shorter‑chain or unvalidated analogs lack. Avoid discordant outcomes—select the evidence‑backed GPAT inhibitor.

Molecular Formula C16H25NO4S
Molecular Weight 327.4 g/mol
Cat. No. B10831063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFSG67
Molecular FormulaC16H25NO4S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCS(=O)(=O)NC1=CC=CC=C1C(=O)O
InChIInChI=1S/C16H25NO4S/c1-2-3-4-5-6-7-10-13-22(20,21)17-15-12-9-8-11-14(15)16(18)19/h8-9,11-12,17H,2-7,10,13H2,1H3,(H,18,19)
InChIKeyWNFXEGWGYFRRJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Nonylsulfonamido)benzoic Acid (FSG67): GPAT Inhibitor Compound for Metabolic and Obesity Research Procurement


2-(Nonylsulfonamido)benzoic acid, also known as FSG67 (CAS 1158383-34-6; molecular formula C16H25NO4S; MW 327.44), is a small-molecule inhibitor of glycerol-3-phosphate acyltransferase (GPAT), the enzyme that catalyzes the rate-limiting step of glycerolipid biosynthesis [1]. First identified in a 2009 medicinal chemistry campaign, the compound exhibits moderate GPAT inhibitory activity in intact mitochondrial assays and has been subsequently validated in multiple in vivo models for metabolic efficacy [2]. Its solubility profile (DMSO >25 mg/mL, ethanol >25 mg/mL) enables reliable in vitro and in vivo formulation [3].

Why 2-(Nonylsulfonamido)benzoic Acid Cannot Be Substituted by Other Sulfonamidobenzoic Acid Analogs


Sulfonamidobenzoic acid derivatives targeting GPAT exhibit steep structure-activity relationships (SAR) wherein chain length, substitution position, and ring modifications produce substantial differences in potency, in vivo efficacy, and toxicity profiles [1]. Within the o-(alkanesulfonamido)benzoic acid series, the 9-carbon nonyl chain of FSG67 represents a specific optimization point; shorter-chain analogs (e.g., C8 octyl derivatives) show comparable or weaker in vitro GPAT inhibition but lack the comprehensive in vivo validation package, while more potent 4-substituted analogs developed later (IC50 = 8.5 µM) remain preclinical and lack the safety and metabolic phenotyping data available for FSG67 [2][3]. Positional isomers (3- and 4-nonylsulfonamido substituted benzoic acids) exhibit distinct activity patterns, and 5-chloro substitution further alters the pharmacological profile [3]. Generic substitution without empirical validation therefore risks discordant in vivo outcomes, undetermined toxicity, or target engagement failure.

Quantitative Differentiation Evidence for 2-(Nonylsulfonamido)benzoic Acid (FSG67) vs. Closest Analogs


In Vivo Weight Loss Efficacy of FSG67 Exceeds Hypophagia-Only Effects in Diet-Induced Obese Mice

FSG67 produces weight loss in diet-induced obese (DIO) mice that substantially exceeds that attributable to transient feeding suppression alone. Daily intraperitoneal FSG67 (5 mg/kg, 15.3 μmol/kg) yielded a gradual 12% total weight loss, whereas pair-fed controls receiving equivalent caloric intake lost only 6% body weight, demonstrating that approximately 50% of the weight loss effect is independent of reduced food intake and derives from enhanced metabolic activity [1]. In contrast, the more potent in vitro GPAT inhibitor 4-([1,1'-biphenyl]-4-carbonyl)-2-(octanesulfonamido)benzoic acid (IC50 = 8.5 μM) lacks any published in vivo weight loss or metabolic phenotyping data [2].

Obesity research Metabolic disorders GPAT inhibition

Enhanced Fatty Acid Oxidation Drives FSG67 Metabolic Effects Independent of GPAT IC50 Value

FSG67 promotes fatty acid oxidation (FAOx) in primary hypothalamic neurons, a mechanism that contributes to its metabolic benefits beyond direct GPAT inhibition. In vitro treatment with FSG67 enhanced palmitate oxidation and increased ATP levels in hypothalamic neurons exposed to lipid excess [1]. In vivo indirect calorimetry in DIO mice confirmed that FSG67-treated mice exhibited further decreased respiratory exchange ratio (RER) compared to pair-fed controls, quantitatively demonstrating enhanced whole-body fat oxidation beyond that explainable by reduced caloric intake alone [2]. Notably, the more potent C8 analog (4-([1,1'-biphenyl]-4-carbonyl)-2-(octanesulfonamido)benzoic acid, IC50 = 8.5 μM) has not been evaluated in any FAOx or calorimetry assays [3], leaving its metabolic mechanism undefined.

Fatty acid oxidation Hypothalamic metabolism Lipotoxicity

FSG67 Demonstrates No Detectable In Vitro or In Vivo Toxicity in Validated Models

FSG67 has been explicitly reported to show no in vitro or in vivo toxicity in the published studies that validated its metabolic efficacy . In chronic dosing studies in DIO mice, daily FSG67 administration decreased lipid accumulation in white adipose, brown adipose, and liver tissues without signs of tissue damage [1]. This favorable safety profile contrasts with the unknown toxicity status of more potent GPAT inhibitor analogs such as 4-([1,1'-biphenyl]-4-carbonyl)-2-(octanesulfonamido)benzoic acid (IC50 = 8.5 μM), for which no toxicity data have been published [2].

Safety pharmacology Toxicology Chronic dosing

Recommended Research Applications for 2-(Nonylsulfonamido)benzoic Acid (FSG67) Based on Quantitative Evidence


In Vivo Obesity and Metabolic Syndrome Pharmacology Studies

FSG67 is the only GPAT inhibitor with peer-reviewed in vivo weight loss quantification in diet-induced obese (DIO) mice. Daily intraperitoneal dosing at 5 mg/kg (15.3 μmol/kg) produced a 12% body weight reduction, with half of this effect attributable to enhanced metabolic activity independent of food intake suppression [1]. For obesity pharmacology programs seeking to evaluate GPAT as a therapeutic target or to use GPAT inhibition as a positive control in comparative efficacy studies, FSG67 provides the only validated small-molecule tool with established dosing parameters and defined efficacy magnitude.

Fatty Acid Oxidation and Hypothalamic Neurometabolism Research

FSG67 enhances fatty acid oxidation (FAOx) in hypothalamic neurons, increasing ATP production and inactivating AMPK in vitro, with in vivo calorimetry confirmation of decreased respiratory exchange ratio (RER) indicating enhanced whole-body fat oxidation beyond that explainable by reduced caloric intake [1][2]. Researchers investigating hypothalamic regulation of energy balance, lipotoxicity-associated ER stress, or neuronal metabolic remodeling should select FSG67 specifically for its demonstrated ability to shift substrate utilization toward fat oxidation, a mechanistic property not established for other sulfonamidobenzoic acid analogs.

Insulin Sensitivity and Glucose Tolerance Intervention Studies

Chronic FSG67 administration increased glucose tolerance and insulin sensitivity in DIO mice while decreasing lipogenic enzyme gene expression in white adipose tissue and liver [1]. This validated metabolic improvement profile, combined with the compound's ability to reduce hepatic steatosis, makes FSG67 uniquely suitable for studies investigating the intersection of lipid metabolism and insulin resistance. No other GPAT inhibitor in this chemical class has published data on insulin sensitivity or glucose homeostasis endpoints, rendering FSG67 the only evidence-backed option for such research applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for FSG67

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.